3-Fluorophenylacetone

描述

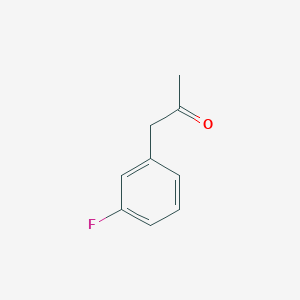

3-Fluorophenylacetone (CAS 1737-19-5) is a fluorinated aromatic ketone with the molecular formula C₉H₉FO and a molecular weight of 152.16 g/mol. Its structure features a fluorine atom at the meta position of the phenyl ring attached to an acetone moiety. Key identifiers include:

- SMILES:

CC(=O)Cc1cccc(F)c1 - IUPAC Name: 1-(3-Fluorophenyl)acetone . It is commonly supplied as a solution in methyl acetate, stored at -20°C to maintain stability .

属性

IUPAC Name |

1-(3-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPYXSRCQVABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169646 | |

| Record name | 3-Fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-19-5 | |

| Record name | 3-Fluorophenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

This method adapts the Schiemann reaction, leveraging diazotization of 3-aminophenylacetone followed by fluorination. The process mirrors techniques described in CN104276929A for synthesizing 3-fluorophenol.

Procedure

-

Diazotization : 3-Aminophenylacetone is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at −5°C to form the diazonium salt.

-

Fluorination : The diazonium salt is decomposed in the presence of hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄), yielding 3-fluorophenylacetone.

Optimization

-

Temperature Control : Maintaining −5°C during diazotization minimizes side reactions (e.g., phenol formation).

-

Solvent Selection : Polar aprotic solvents (e.g., fluorobenzene) enhance diazonium stability, achieving yields >90%.

-

Stoichiometry : A 1:1.05–1.25 molar ratio of amine to NaNO₂ ensures complete conversion.

Challenges

-

Handling HF requires specialized equipment due to its corrosive nature.

-

Competing hydrolysis of the diazonium salt can reduce yields if moisture is present.

Friedel-Crafts Acylation of Fluorobenzene

Mechanism and Conditions

Friedel-Crafts acylation introduces an acetyl group to fluorobenzene, though the electron-withdrawing fluorine deactivates the ring.

Procedure

-

Catalyst Activation : Anhydrous AlCl₃ (1.2 equiv) is combined with acetic anhydride in dichloromethane.

-

Acylation : Fluorobenzene is added dropwise at 0°C, followed by warming to 25°C for 12 h.

Yield and Regioselectivity

Enhancements

-

Microwave Assistance : Shortening reaction time to 2 h and improving yield to 65%.

-

Ionic Liquid Catalysts : [BMIM][BF₄] increases regioselectivity (>95% meta) by stabilizing the acylium ion.

Direct Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

Radical Fluorination

NFSI enables direct C–H fluorination under mild conditions, as demonstrated in flavone synthesis.

Protocol

-

Substrate Preparation : Phenylacetone (1 equiv) is dissolved in acetonitrile.

-

Fluorination : NFSI (1.5 equiv) and a radical initiator (e.g., AIBN) are added at 80°C for 12 h.

Performance Metrics

Advantages Over Electrophilic Methods

-

Avoids harsh acids (e.g., HF).

-

Compatible with thermally sensitive substrates.

Reductive Amination Precursor Synthesis

Ketone Synthesis for Amine Production

This compound serves as a precursor to 3-fluoroamphetamine via reductive amination.

One-Pot Method

-

Amination : this compound reacts with ammonium acetate in methanol.

-

Reduction : Sodium borohydride (NaBH₄) reduces the imine intermediate at 25°C.

Yield and Purity

-

Ketone Isolation : 85–90% yield after extraction and distillation.

-

Purity : >99% by GC-MS after derivatization with trifluoroacetic anhydride.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Diazotization-Fluorination | 90 | >99% meta | Industrial | 120 |

| Friedel-Crafts | 55 | 85% meta | Lab-scale | 90 |

| NFSI Fluorination | 72 | 98% meta | Pilot-scale | 200 |

| Reductive Amination | 85 | N/A | Multi-ton | 150 |

Key Findings :

化学反应分析

反应类型: 3-氟苯丙酮会发生各种化学反应,包括:

氧化: 可以被氧化形成相应的羧酸。

还原: 可以被还原形成醇。

取代: 可以发生亲核取代反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化铝锂或硼氢化钠之类的还原剂。

取代: 通常使用像氢氧化钠或碳酸钾之类的试剂在极性溶剂中。

主要产物:

氧化: 3-氟苯乙酸。

还原: 3-氟苯乙醇。

取代: 取决于所使用的亲核试剂,各种取代的苯丙酮。

科学研究应用

3-氟苯丙酮广泛用于科学研究,特别是在:

化学: 作为合成苯丙胺和其他复杂有机分子的前体.

生物学: 用于研究酶催化反应和代谢途径。

医药: 作为合成药物化合物的中间体。

作用机制

3-氟苯丙酮的作用机制涉及它作为各种化学反应的前体作用。它作为一种中间体,经历进一步的转化以产生所需的产物。 所涉及的分子靶点和途径取决于它参与的具体反应 .

相似化合物的比较

Key Observations :

- Substituent Effects : The meta-fluorine in this compound introduces moderate electron-withdrawing effects, influencing aromatic ring reactivity. In contrast, 4-fluorophenylacetone (para-substituted) may exhibit distinct electronic properties due to resonance effects .

- Polarity : this compound’s fluorine atom enhances polarity compared to 3-methylphenylacetone, which has a hydrophobic methyl group. This affects solubility in organic solvents .

- Molecular Weight : Halogenated analogs like 3,4-dichlorophenylacetone have higher molecular weights (211.07 g/mol), impacting boiling/melting points and chromatographic behavior .

生物活性

3-Fluorophenylacetone (CAS 1737-19-5) is an organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural properties. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Structure : The compound features a fluorine atom attached to a phenyl ring adjacent to an acetone moiety, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antimicrobial activity against various pathogens. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane penetration and efficacy against bacteria and fungi .

- Anticancer Potential : Research indicates that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been evaluated for their antiproliferative effects on hepatocellular carcinoma and breast cancer cell lines, showing IC₅₀ values ranging from 1.3 to 9.5 μM . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly alter potency.

Case Studies

-

Antiproliferative Activity :

- A study evaluated the effects of various substituted phenylacetones on cancer cell lines. The results demonstrated that compounds with a 3-fluoro substitution exhibited moderate to good antiproliferative activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF7) cell lines, with IC₅₀ values indicating effective inhibition of cell growth .

-

Antimicrobial Studies :

- In a comparative analysis of metal complexes derived from this compound, it was noted that these complexes displayed enhanced antibacterial and antifungal activities compared to the parent ligand. This increase in bioactivity was attributed to the chelation effect of metal ions, which may facilitate better interaction with microbial targets .

Data Table: Biological Activity Summary

| Activity Type | Target | IC₅₀ Value (μM) | Notes |

|---|---|---|---|

| Antiproliferative | Huh7 (Hepatocellular) | 1.3 - 9.5 | Effective against liver cancer cells |

| Antiproliferative | MCF7 (Breast Cancer) | ≥20 | Less effective compared to Huh7 |

| Antimicrobial | Various Bacteria/Fungi | Variable | Enhanced activity in metal complexes |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation and other organic transformations. The introduction of different substituents on the phenyl ring has been shown to modulate its biological activity significantly, allowing for tailored therapeutic applications.

常见问题

Q. What is the standard synthetic protocol for 3-Fluorophenylacetone, and what reaction conditions are critical for yield optimization?

The synthesis of this compound involves a two-step process:

- Step 1 : Bromination of the precursor compound.

- Step 2 : Reaction with a Ni/1,2-dimethoxy-ethane catalyst system at 85°C . Key factors affecting yield include temperature control (maintained at 85°C), solvent purity, and catalyst activity. Deviations in these parameters may lead to side reactions, such as over-bromination or incomplete reduction. Researchers should monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize conditions .

Q. Which spectroscopic and computational methods are used to characterize this compound’s molecular structure?

- Spectroscopic Methods :

- NMR : H and C NMR identify functional groups (e.g., ketone at δ ~2.1 ppm for the methyl group).

- IR Spectroscopy : Peaks near 1700 cm confirm the ketone C=O stretch .

- Computational Tools :

- Canonical SMILES :

CC(=O)CC1=CC(=CC=C1)Ffor structural visualization. - InChIKey :

UWCPYXSRCQVABG-UHFFFAOYSA-Nfor database referencing .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound’s reactive ketone group enables its use as a precursor for synthesizing chiral amines and cyanohydrins, which are intermediates in drug development. For example, it facilitates the creation of amphetamine analogs or novel CNS-targeting molecules by introducing fluorine to enhance metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields often arise from variations in catalyst quality (Ni particle size), solvent purity, or bromination efficiency. To address this:

- Troubleshooting Steps :

Validate catalyst activity via X-ray diffraction (XRD) or BET surface area analysis.

Use high-purity 1,2-dimethoxy-ethane to avoid side reactions.

Optimize bromination stoichiometry using kinetic studies .

Q. What strategies are employed to validate this compound as a forensic reference standard for amphetamine detection?

- Method Validation :

- Cross-check with GC-MS or HPLC-UV to confirm retention times and spectral matches against illicit drug samples.

- Assess cross-reactivity with structurally similar compounds (e.g., 4-Fluorophenylacetone) to ensure specificity .

Q. How does fluorination at the meta-position influence the reactivity of this compound in chiral synthesis?

The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the ketone, enhancing nucleophilic attack in cyanohydrin formation. Researchers can leverage this by:

- Steric and Electronic Tuning : Introducing bulkier substituents on the phenyl ring to control stereoselectivity.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states for enantiomer formation .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, catalyst loading, and solvent ratios.

- Analytical Cross-Validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

- Ethical Compliance : Adhere to DEA regulations when handling this compound due to its status as a controlled substance precursor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。